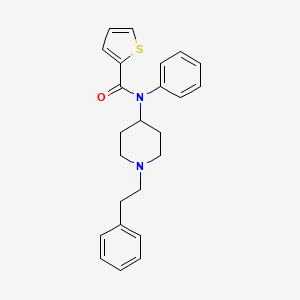
Thiofuranylfentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiofuranylfentanyl is a synthetic opioid analgesic that is an analogue of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a thiophene ring, which contributes to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Thiofuranylfentanyl can be synthesized using a modification of the traditional fentanyl synthesis route. The key step involves the substitution of a thiophene ring in place of the phenethyl group. The synthesis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction using 2-bromoethylthiophene.
Final Coupling: The final step involves coupling the thiophene-substituted piperidine with aniline derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process .
化学反応の分析
Types of Reactions: Thiofuranylfentanyl undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiophene ring allows for various substitution reactions, enabling the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced derivatives of this compound.
Substitution Products: A wide range of substituted thiophene derivatives.
科学的研究の応用
Thiofuranylfentanyl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use as a potent analgesic in pain management.
作用機序
Thiofuranylfentanyl exerts its effects by binding to and activating μ-opioid receptors in the central nervous system. This binding leads to the inhibition of ascending pain pathways, alteration of pain perception, and an increase in pain threshold. The compound’s high lipophilicity allows for rapid onset of action and potent analgesic effects. The molecular targets and pathways involved include the μ-opioid receptor-mediated signaling pathways .
類似化合物との比較
Fentanyl: The parent compound with a phenethyl group instead of a thiophene ring.
Thiofentanyl: Another analogue with a thiophene ring but different substitution patterns.
2-Fluoroacrylfentanyl: A fentanyl analogue with a fluorine atom in the acryl group.
3-Furanylfentanyl: An analogue with a furan ring instead of a thiophene ring.
Thiofuranylfentanyl’s unique structure and potent analgesic properties make it a compound of significant interest in various fields of scientific research.
特性
CAS番号 |
2306823-38-9 |
|---|---|
分子式 |
C24H26N2OS |
分子量 |
390.5 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H26N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-12,19,22H,13-18H2 |
InChIキー |
CCHPKGYUIHSQIE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















